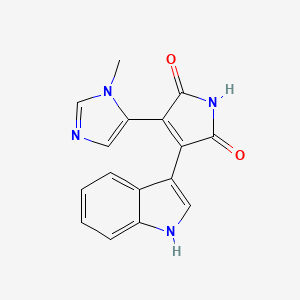
Didemnimide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didemnimide C is a member of indoles, a member of pyrroles and a member of maleimides. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Chemical Structure
Didemnimide C has been a focus of chemical synthesis and structural analysis. A significant step in its synthesis involves the Stille coupling, enabling the creation of didemnimide C in a reasonably efficient process (Terpin et al., 1998). The compound's crystal structure is also of interest, characterized by intermolecular hydrogen bonds and C—H⋯π-ring stacking interactions, contributing to its stability and potential applications (Hong-Ming Dong & Yin Huang, 2007).
Biological Activities
Didemnimide C, along with other related compounds, has been found to have significant biological activities. For instance, certain derivatives like didemnimide D have been identified as potent feeding deterrents against predators in marine environments, indicating their role in chemical defense mechanisms (Vervoort et al., 1998). Moreover, these compounds, including didemnimide C, have been implicated in cell cycle regulation and have shown potential as G2 checkpoint inhibitors, suggesting their utility in cancer research (Piers et al., 2000).
Molecular Mechanisms and Computational Studies
There is ongoing research into the molecular mechanisms underlying the activity of didemnimide C and related compounds. Computational studies have been conducted to understand their electronic features and structural parameters, correlating these with their biological activities, particularly their impact on the G2 cell cycle checkpoint in cancer cells (Camargo et al., 2001).
properties
Product Name |
Didemnimide C |
|---|---|
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c1-20-8-17-7-12(20)14-13(15(21)19-16(14)22)10-6-18-11-5-3-2-4-9(10)11/h2-8,18H,1H3,(H,19,21,22) |
InChI Key |
WVAGDTBMSZAWPO-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



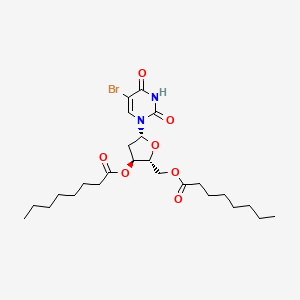

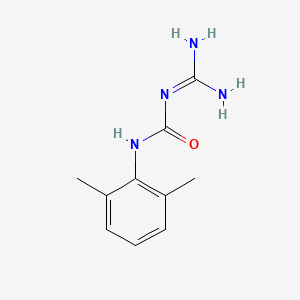
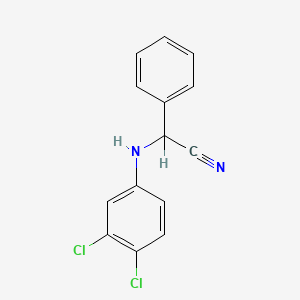
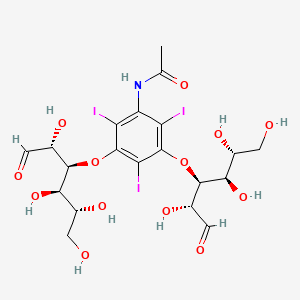

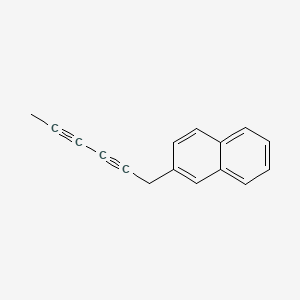

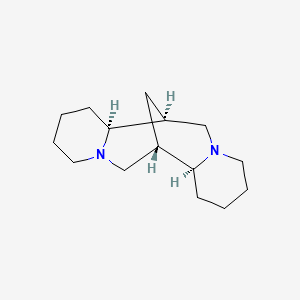


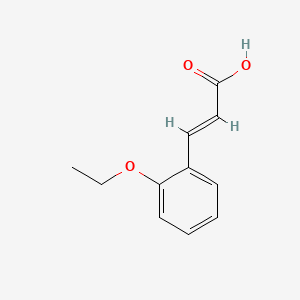
![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)
